2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6OS2/c1-12-2-7-16-17(8-12)31-21(26-16)27-18(29)10-30-20-15-9-25-28(19(15)23-11-24-20)14-5-3-13(22)4-6-14/h2-9,11H,10H2,1H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMBTRUUXJWXGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: : This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-fluorophenylhydrazine and ethyl acetoacetate, the intermediate pyrazole can be formed, which is then subjected to further cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
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Thioether Formation: : The pyrazolo[3,4-d]pyrimidine core is then reacted with a thiol derivative of benzo[d]thiazole. This step typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol, facilitating the nucleophilic substitution reaction.
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Acetamide Formation: : The final step involves the acylation of the thioether intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether bridge, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, particularly the fluorophenyl and benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, pyrazolo[3,4-d]pyrimidines have been reported as inhibitors of various kinases involved in cancer progression. The compound may function as an inhibitor of Trk kinases, which are implicated in several types of cancer, including neuroblastoma and breast cancer .
Antiviral Properties
The heterocyclic nature of this compound suggests potential antiviral applications. Research has shown that similar compounds can inhibit viral replication by targeting specific viral enzymes or host cell pathways. For example, derivatives containing thiazole and pyrazole rings have demonstrated antiviral activity against herpes simplex virus (HSV) and other viral pathogens .
Antimicrobial Effects
The presence of sulfur and nitrogen heteroatoms enhances the antimicrobial activity of such compounds. Studies have reported that derivatives with thiazole and pyrazole scaffolds exhibit broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria . This suggests that the compound may also be effective against resistant strains.
Case Study 1: Anticancer Activity
A study published in Cancer Research demonstrated that a related pyrazolo[3,4-d]pyrimidine inhibited TrkA kinase activity with an IC50 value of 50 nM. The compound induced apoptosis in neuroblastoma cells through activation of caspase pathways .
Case Study 2: Antiviral Efficacy
In a study evaluating antiviral agents against HSV, a derivative structurally similar to the compound showed over 90% inhibition of viral replication at a concentration of 25 µM with minimal cytotoxicity .
Case Study 3: Antimicrobial Activity
Research published in Journal of Medicinal Chemistry found that thiazole-containing pyrazoles exhibited MIC values as low as 0.5 µg/mL against resistant strains of Staphylococcus aureus, indicating strong antibacterial potential .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to mimic purine bases, allowing it to bind to nucleotide-binding sites on proteins. The thioether linkage and the benzo[d]thiazole moiety contribute to the overall binding affinity and specificity of the compound.
Comparison with Similar Compounds
Table 1: Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Substituent-Driven Activity
- Position 1 (Aryl Groups): The 4-fluorophenyl group in the target compound may enhance kinase binding compared to phenyl or naphthyl groups in analogues (e.g., 1-NM-PP1). Fluorine’s electronegativity can improve target affinity and metabolic stability .
- Position 4 (Linker Chemistry): The thioacetamide linker distinguishes the target compound from esters or ethers (e.g., 10e’s oxazinone core). Sulfur’s larger atomic radius and polarizability may enhance hydrophobic interactions in kinase pockets .
- Position 5/6 (Functional Groups): Substituents like nitrobenzylideneamino (10e) or methylbenzo[d]thiazolyl (target compound) influence electronic and steric effects. Nitro groups in 10e enhance cytotoxicity via electron-withdrawing effects, while the methylbenzo[d]thiazole moiety in the target compound may improve membrane permeability .
Pharmacokinetic Properties
Pyrazolo[3,4-d]pyrimidines generally exhibit poor aqueous solubility due to high lipophilicity. For example, compound 10e requires albumin nanoparticles or liposomes (e.g., LP-2 in ) for improved delivery. The target compound’s thioacetamide group may further reduce solubility compared to oxygen-containing analogues, necessitating similar formulation strategies .
Mechanistic Divergence
Evidence from compound 3-IN-PP1 indicates that certain derivatives bind kinases in a flipped orientation, increasing specificity . The 4-fluorophenyl and thioacetamide groups in the target compound could facilitate similar non-canonical interactions, distinguishing it from analogues like 10e, which align with classical ATP-mimetic binding .
Anticancer Efficacy
- Potency: Compound 10e demonstrates superior activity (IC₅₀ = 11 µM) against MCF-7 cells compared to earlier derivatives (IC₅₀ = 15–50 µM) . The target compound’s efficacy remains under investigation, but its structural features suggest comparable or enhanced potency due to optimized substituent interactions.
- Selectivity: The benzo[d]thiazole moiety may confer selectivity toward specific kinases (e.g., EGFR or CDKs) over non-target enzymes, reducing off-target effects observed in broader-spectrum inhibitors like lapatinib .
Biological Activity
The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a pyrazolo[3,4-d]pyrimidine core linked to a thioether and a benzo[d]thiazole moiety. The presence of a fluorophenyl group enhances its pharmacological properties by possibly increasing lipophilicity and improving binding interactions with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H17FN6OS |
| Molecular Weight | 393.44 g/mol |
| CAS Number | Not available |
The biological activity of the compound is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The thioether group may facilitate covalent bonding with nucleophilic residues in proteins, while the fluorophenyl and benzo[d]thiazole groups could enhance hydrophobic interactions within protein binding sites. This dual interaction mechanism suggests potential for modulating enzyme activity or receptor signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example, similar compounds have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival. The specific compound under discussion may exhibit similar effects due to its structural analogies.
Antimicrobial Activity
Compounds containing thiazole and pyrazole rings have been reported to possess significant antimicrobial properties. In vitro studies indicate that derivatives of this class can inhibit the growth of bacteria and fungi, suggesting their potential as therapeutic agents in treating infectious diseases.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as urease and kinases. Enzyme inhibition studies show that modifications in the molecular structure can significantly enhance activity against these targets, which is crucial for developing new drugs for conditions like cancer and infections.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiazole derivatives against various bacterial strains. The results indicated that compounds with similar structural features to our target compound exhibited potent activity against Gram-positive and Gram-negative bacteria .
- Anticancer Screening : In a recent screening assay involving pyrazolo[3,4-d]pyrimidine derivatives, several compounds demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The structure-activity relationship (SAR) analysis revealed that modifications at the 6-position of the thiazole ring enhanced anticancer potency .
- Enzyme Inhibition Studies : A comparative study on enzyme inhibitors showed that compounds similar to our target inhibited urease with IC50 values in the low micromolar range. This suggests that our compound could also be explored for similar inhibitory effects .
Q & A
Q. What are the key synthetic routes for this compound, and how can researchers optimize yield and purity?
The synthesis typically involves multi-step reactions:
- Core formation : Construct the pyrazolo[3,4-d]pyrimidine core via cyclization of 4-fluorophenylhydrazine with cyanopyrimidine derivatives under acidic conditions .
- Thioether linkage : Introduce the thioacetamide group via nucleophilic substitution using mercaptoacetic acid derivatives in the presence of a base (e.g., K₂CO₃) .
- Final acylation : React with 6-methylbenzo[d]thiazol-2-amine under coupling agents like EDCI/HOBt . Optimization : Control temperature (60–80°C for thioether formation), solvent polarity (DMF for solubility), and catalyst choice (e.g., Pd/C for selective reductions) to improve yield (>70%) and purity (HPLC >95%) .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; thioacetamide methylene at δ 4.1–4.3 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+ at m/z 466.12) .
- IR : Detect characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide group) .
Q. What preliminary biological screening assays are recommended?
- Kinase inhibition : Screen against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ values <10 µM suggest potency) .
- Antimicrobial activity : Use microdilution assays (MIC values <50 µg/mL indicate potential) against Gram-positive bacteria (e.g., S. aureus) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across structural analogs?
- Case study : Analogs with trifluoromethyl groups (e.g., ) show higher kinase inhibition than methyl-substituted variants (). This discrepancy may arise from enhanced lipophilicity improving membrane permeability .
- Methodology : Perform comparative molecular dynamics simulations to assess binding affinity differences or use isothermal titration calorimetry (ITC) to quantify thermodynamic interactions .
Q. What strategies improve metabolic stability in in vivo studies?
- Structural modifications : Replace the thioether with a sulfone group (oxidation-resistant) or introduce electron-withdrawing substituents (e.g., -CF₃) on the benzothiazole ring to reduce CYP450-mediated degradation .
- Prodrug design : Mask the acetamide group as an ester prodrug to enhance oral bioavailability .
Q. How can computational methods guide SAR studies?
- Docking studies : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Focus on hydrogen bonding between the pyrazolo-pyrimidine core and kinase hinge region (e.g., Met793) .
- QSAR models : Develop regression models correlating substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize synthetic targets .
Q. What experimental designs address low solubility in aqueous systems?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) for in vitro assays to maintain compound stability .
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-diffusion, achieving >80% encapsulation efficiency .
Methodological Considerations
Q. How to validate target engagement in cellular assays?
- Cellular thermal shift assay (CETSA) : Treat cancer cells (e.g., HeLa) with the compound (10 µM), lyse, and heat to 50–60°C. Western blotting quantifies stabilized target proteins (e.g., EGFR) .
- BRET/FRET : Use biosensors to monitor real-time kinase inhibition in live cells .
Q. What controls are essential in toxicity profiling?
- Negative controls : Include untreated cells and vehicle-only (DMSO) groups.
- Positive controls : Compare with known inhibitors (e.g., Erlotinib for EGFR) to benchmark efficacy/toxicity .
- Off-target screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Data Interpretation
Q. How to reconcile conflicting cytotoxicity data between 2D vs. 3D models?
- Hypothesis : 3D spheroids mimic tumor microenvironments, where hypoxia reduces prodrug activation.
- Approach : Compare IC₅₀ values in 2D monolayers vs. 3D spheroids. Use hypoxia-inducible factor (HIF-1α) inhibitors to test metabolic dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
